molecular formula C17H31BO2 B1142711 Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid CAS No. 1256346-33-4

Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid

Cat. No.: B1142711
CAS No.: 1256346-33-4
M. Wt: 278.23784
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Common industrial reagents include boronic acid derivatives and alkylating agents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Alcohols, ketones.

    Reduction: Boronate esters.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry: Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. It is also employed in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the final product .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclohexylboronic acid
  • 4-Pentylphenylboronic acid

Comparison: Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid is unique due to its specific structure, which combines a cyclohexenyl ring with a pentyl group. This structure imparts distinct chemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and selectivity in chemical reactions .

Biological Activity

Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, interactions with biological molecules, and implications for drug delivery systems.

Overview of Boronic Acids in Medicinal Chemistry

Boronic acids, including this compound, have been recognized for their diverse biological activities. They exhibit properties such as:

  • Anticancer Activity : Many boronic acids have shown efficacy in cancer treatments, particularly through mechanisms involving proteasome inhibition.
  • Antibacterial and Antiviral Properties : Boronic acids can interact with various cellular components, disrupting bacterial and viral functions.
  • Drug Delivery Systems : Their ability to form complexes with sugars and other biomolecules makes them suitable for targeted drug delivery applications.

The biological activity of this compound is largely attributed to its ability to interact with biomolecules. Key mechanisms include:

  • Binding to Carbohydrates : Boronic acids can selectively bind to diols, including carbohydrates on cell surfaces. This interaction can facilitate the targeting of cancer cells or bacteria, enhancing therapeutic efficacy .
  • Inhibition of Proteasomes : Similar to bortezomib, a well-known proteasome inhibitor, this compound may disrupt protein degradation pathways critical for cancer cell survival .

Drug Delivery Systems

A notable application of boronic acids is in drug delivery systems. The ability of this compound to form stable complexes with 1,3-dicarbonyl compounds presents opportunities for developing nanocarriers that can release drugs in a controlled manner . This approach enhances the therapeutic index by improving drug solubility and targeting capabilities.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various boronic acids, including this compound:

CompoundAnticancer ActivityAntibacterial ActivityDrug Delivery Potential
This compoundModerateLimitedHigh
Phenylboronic AcidHighModerateHigh
BortezomibVery HighLowModerate

Properties

CAS No.

1256346-33-4

Molecular Formula

C17H31BO2

Molecular Weight

278.23784

Synonyms

Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid

Origin of Product

United States

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